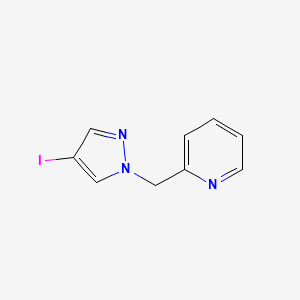

2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine

Übersicht

Beschreibung

“2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine” is a chemical compound with the molecular formula C9H8IN3 . It has a molecular weight of 285.09 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Proton Transfer in Chromophores

- Study 1 : Research on 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives, closely related to 2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine, shows these compounds exhibit unique photoreactions like excited-state intramolecular and intermolecular proton transfer, important for understanding photophysical processes in molecular systems (Vetokhina et al., 2012).

Ligand Chemistry

- Study 2 : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, similar to this compound, have been utilized in coordination chemistry, particularly in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique spin-state transitions (Halcrow, 2005).

Catalysis and Complex Synthesis

- Study 3 : Pyrazolyl-pyridine ligands have been synthesized for use in metal complexes, playing a role in ethylene oligomerization, a key process in polymer production (Nyamato et al., 2015).

- Study 4 : Mononuclear complexes involving 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a related compound, demonstrate diverse coordination geometries and supramolecular interactions, indicating potential applications in materials science and coordination chemistry (Zhu et al., 2014).

Photophysical and Electroluminescence Properties

- Study 5 : Research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are structurally similar to this compound, has led to the development of compounds with significant antiproliferative activity and potential applications in OLED technology due to their photophysical properties (Razmienė et al., 2021).

Biomedical Applications

- Study 6 : A review of 1H-pyrazolo[3,4-b]pyridines, closely related to this compound, covers their synthesis and biomedical applications, highlighting their diversity and potential in medical research (Donaire-Arias et al., 2022).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the specific biomolecule involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to changes in energy production and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments. These temporal effects can be observed in both in vitro and in vivo studies, providing valuable insights into the compound’s stability and long-term impact .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may influence key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation, by modulating the activity of enzymes involved in these pathways. Additionally, it may affect the levels of specific metabolites, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by membrane transporters or passively diffuse through lipid bilayers. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity .

Eigenschaften

IUPAC Name |

2-[(4-iodopyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOKTRJYBYNYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682028 | |

| Record name | 2-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-19-1 | |

| Record name | Pyridine, 2-[(4-iodo-1H-pyrazol-1-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)

![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)